2-[Methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]propanoic acid
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Overview
Description
2-[Methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]propanoic acid is a complex organic compound that features a pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Amide Bond: The amide bond is formed by reacting the pyrimidine derivative with an appropriate acid chloride or anhydride.
Final Coupling: The final coupling step involves the reaction of the intermediate with propanoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-[Methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[Methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the rate of the enzymatic reaction.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]butanoic acid: Similar structure with an additional carbon in the side chain.
2-[Methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]ethanoic acid: Similar structure with one less carbon in the side chain.
Uniqueness
2-[Methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]propanoic acid is unique due to its specific combination of functional groups and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-13(15(20)19(3)11(2)16(21)22)9-17-14(18-10)12-7-5-4-6-8-12/h4-9,11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHUWZMIPDAQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(C)C(C)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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